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Cat. No.: B8822770 Get Quote

A comprehensive guide to the kinetic parameters of various formate dehydrogenases (FDHs)

is essential for researchers in biocatalysis, enzyme engineering, and drug development. This

guide provides a comparative analysis of the kinetic properties of FDHs from different microbial

sources, presenting key performance data in a clear, tabular format. Detailed experimental

protocols and a visual representation of the experimental workflow are included to support the

reproduction of these findings.

Comparative Kinetic Analysis of Formate
Dehydrogenases
Formate dehydrogenases (FDHs; EC 1.2.1.2) are enzymes that catalyze the reversible

oxidation of formate to carbon dioxide, typically using NAD⁺ as a cofactor.[1] These enzymes

are of significant interest for various biotechnological applications, including CO₂ utilization and

cofactor regeneration.[2][3] The kinetic efficiency of FDHs can vary substantially depending on

their origin. The following table summarizes the key kinetic parameters for FDHs from several

common microorganisms.
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Enzyme
Source

Substrate Km (mM) kcat (s⁻¹)
kcat/Km
(s⁻¹mM⁻¹)

Experime
ntal
Condition
s

Referenc
e

Candida

boidinii

(recombina

nt)

Formate 8.3 7.3 0.88
pH 7.5,

25°C
[4]

NAD⁺ 0.08 7.3 91.25
pH 7.5,

25°C
[4]

Pseudomo

nas sp.

101 (Wild

Type)

Formate - 7.5 -
Saturating

formate
[5]

NAD⁺ - 7.5 - - [5]

Pseudomo

nas sp.

101

(Engineere

d Variant

V9)

Formate

(with

NADP⁺)

- - 0.16
Saturating

NADP⁺
[5][6]

NADP⁺
0.026 -

0.130
3 - 6 ~140

Saturating

formate
[5][6]

Escherichi

a coli
Formate 26 2833 109 - [7]

Benzyl

Viologen
1 - 5 2833 - - [7]

Chaetomiu

m

thermophil

um

Formate 2.5 14.3 5.72
pH 5.0,

25°C
[8]
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NAD⁺ 0.11 14.3 130
pH 5.0,

25°C
[8]

Hydrogen

Carbonate
0.43 1.1 2.56

pH 8.0,

25°C
[8]

NADH 0.02 1.1 55
pH 8.0,

25°C
[8]

Alcaligenes

eutrophus
- - 260 - - [9]

Note: The kinetic parameters for engineered Pseudomonas sp. 101 variants highlight the

potential to alter cofactor specificity from NAD⁺ to NADP⁺, which is crucial for many

biosynthetic pathways.[5][6] Metal-dependent FDHs, such as the one from Escherichia coli,

can exhibit very high turnover rates but may be sensitive to oxygen.[3][7] In contrast, metal-

independent FDHs, like those from yeasts and fungi, are generally more stable but may have

lower catalytic efficiencies for CO₂ reduction.[3]

Experimental Protocols
The determination of FDH kinetic parameters is most commonly performed using a continuous

spectrophotometric assay.[10] This method relies on monitoring the increase in absorbance at

340 nm, which corresponds to the production of NADH.

Standard Spectrophotometric Assay for Formate
Dehydrogenase Activity
Principle: The enzymatic reaction involves the reduction of NAD⁺ to NADH, which has a

characteristic absorbance at 340 nm. The rate of increase in absorbance is directly proportional

to the enzyme activity.

Formate + NAD⁺ ⇌ CO₂ + NADH + H⁺

Reagents:

Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[10]
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Substrate Solution: 200 mM Sodium Formate solution in deionized water.[10]

Cofactor Solution: 10.5 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution in

deionized water.[10]

Enzyme Solution: A freshly prepared solution of Formate Dehydrogenase at a

concentration of 0.25 - 0.50 units/ml in cold assay buffer containing 1.5 mM NAD⁺.[10]

Procedure:

In a suitable cuvette, combine the assay buffer, sodium formate solution, and NAD⁺ solution.

For a standard 3.00 ml reaction, the final concentrations should be approximately 57 mM

sodium phosphate, 50 mM formate, and 1.1 mM NAD⁺.[10]

Equilibrate the mixture to the desired temperature (e.g., 37°C).[10]

Initiate the reaction by adding a small volume of the enzyme solution.

Immediately begin monitoring the increase in absorbance at 340 nm for approximately 5

minutes using a spectrophotometer.[10]

Calculate the rate of reaction (ΔA340nm/minute) from the initial linear portion of the

absorbance curve.

A blank reaction without the enzyme or without the formate substrate should be run to

account for any background absorbance changes.[10]

Calculation of Enzyme Activity: One unit of formate dehydrogenase is defined as the amount

of enzyme that catalyzes the oxidation of 1.0 µmole of formate to CO₂ per minute at a specific

pH and temperature.[10] The activity can be calculated using the Beer-Lambert law, where the

molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Determination of Kinetic Parameters (Km and kcat)
To determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat), the

assay is performed by varying the concentration of one substrate (e.g., formate) while keeping

the other (e.g., NAD⁺) at a saturating concentration.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.benchchem.com/product/b8822770?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://www.benchchem.com/product/b8822770?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/697/962/formate_dehydrogenase_ph_70.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917879/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To determine Km for formate, vary the formate concentration (e.g., from 1 to 215 mM) while

maintaining a high, constant concentration of NAD⁺ (e.g., 10 mM).[4]

To determine Km for NAD⁺, vary the NAD⁺ concentration (e.g., from 0.02 to 12 mM) while

maintaining a high, constant concentration of formate (e.g., 200 mM).[4]

The initial reaction rates are then plotted against the substrate concentration, and the data

are fitted to the Michaelis-Menten equation to determine Km and Vmax.

kcat is calculated from Vmax using the equation: kcat = Vmax / [E], where [E] is the total

enzyme concentration.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the kinetic parameters of

formate dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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